Ki20227

Descripción general

Descripción

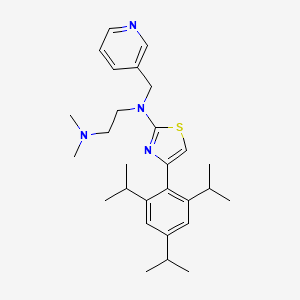

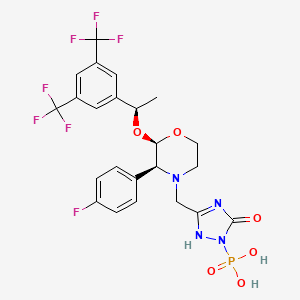

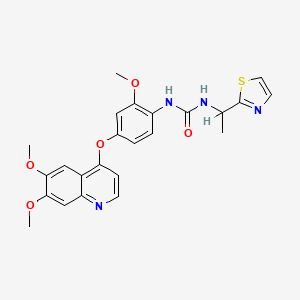

Ki20227 is an orally active and highly selective inhibitor of c-Fms tyrosine kinase (CSF1R) with IC50s of 2 nM, 12 nM, 451 nM, and 217 nM for c-Fms, vascular endothelial growth factor receptor-2 (KDR/VEGFR-2), stem cell factor receptor (c-Kit), and platelet-derived growth factor receptor beta (PDGFRβ), respectively .

Molecular Structure Analysis

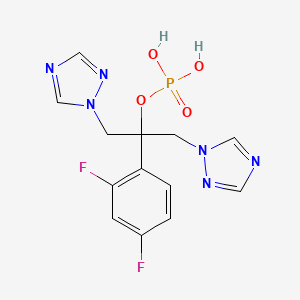

The molecular formula of Ki20227 is C24H24N4O5S . The molecular weight is 480.54 g/mol .Physical And Chemical Properties Analysis

Ki20227 is a white to beige powder . It is soluble in DMSO at 2 mg/mL .Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibitor

Ki20227 is an orally active, potent, and selective M-CSF receptor c-Fms (CSF-1R) tyrosine kinase inhibitor . It has an IC50 of 2 nM vs. 12 nM/KDR, 451 nM/c-Kit, 217 nM/PDGFβ . It inhibits M-CSF-dependent c-Fms phosphorylation and cell growth .

Inhibition of Osteoclast Formation

Ki20227 has been shown to suppress the development of TRAP-positive osteoclast-like cells from murine bone marrow . This suggests its potential application in the treatment of diseases associated with excessive osteoclast activity, such as osteoporosis.

Treatment of Arthritis

Ki20227 has been studied for its potential in treating arthritis. It was found to suppress disease progression in a type II collagen (CII)-induced arthritis (CIA) mouse model . It inhibited M-CSF-dependent reactions, such as lipopolysaccharide-induced tumor necrosis factor-α production .

Anti-Inflammatory Agent

The same study also suggested that Ki20227 might exert its therapeutic effects in the CIA mouse model by suppressing the M-CSF-dependent accumulation of both inflammatory and osteoclast cells, as well as by inhibiting inflammatory cytokine production . This indicates its potential as an anti-inflammatory agent.

Inhibition of Bone Destruction

Oral administration of Ki20227 in vivo prevented inflammatory cell infiltration and bone destruction, consequently suppressing disease progression . This suggests its potential use in conditions characterized by bone destruction, such as rheumatoid arthritis and cancer metastasis to bone.

Reduction of Inflammatory Cells

The number of CD11b+, Gr-1+, and Ly-6G+ cells in the spleen decreased in the Ki20227-treated mice . This indicates that Ki20227 might be useful in conditions where a reduction of these cell types is desirable.

Mecanismo De Acción

Target of Action

Ki20227 is an orally active, potent, and highly selective inhibitor of the Macrophage Colony Stimulating Factor 1 Receptor (M-CSF receptor or c-Fms) tyrosine kinase . The primary targets of Ki20227 are CSF1R (c-Fms), VEGFR2 (vascular endothelial growth factor receptor-2), c-Kit (stem cell factor receptor), and PDGFRβ (platelet-derived growth factor receptor β) . The IC50 values for these targets are 2 nM, 12 nM, 451 nM, and 217 nM respectively .

Mode of Action

Ki20227 inhibits M-CSF-dependent c-Fms phosphorylation in a dose-dependent manner . It suppresses M-CSF-dependent reactions, such as lipopolysaccharide-induced tumor necrosis factor-α production, which are enhanced by M-CSF .

Biochemical Pathways

Ki20227 affects the biochemical pathways related to the development of macrophages and osteoclasts . It suppresses osteoclast differentiation and osteolytic bone destruction . Ki20227 inhibits the cell growth and inflammatory action of macrophages induced by M-CSF .

Pharmacokinetics

It is known that ki20227 is orally active , suggesting that it can be absorbed through the digestive tract.

Result of Action

Ki20227 suppresses disease progression in a collagen-induced arthritis mouse model by preventing inflammatory cell infiltration and bone destruction . It also reduces the number of CD11b+, Gr-1+, and Ly-6G+ cells in the spleen . Furthermore, Ki20227 decreases the number of osteoclast-like cells on bone surfaces in ovariectomized rats .

Action Environment

It is known that ki20227 is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism .

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPFDGWALWEPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432108 | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623142-96-1 | |

| Record name | KI-20227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-20227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

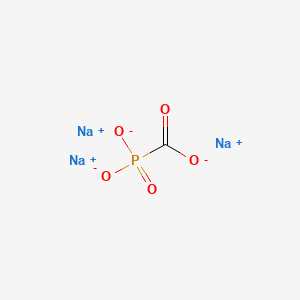

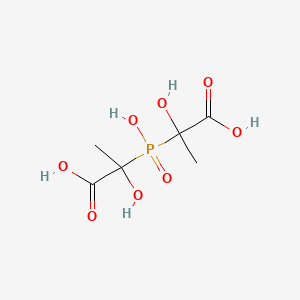

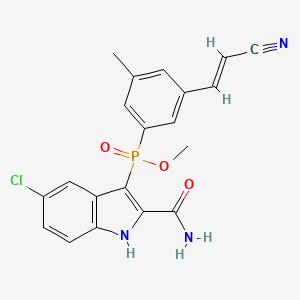

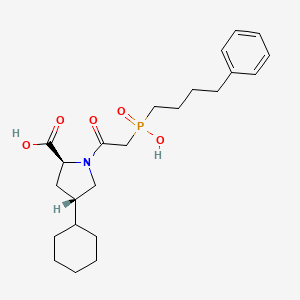

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.